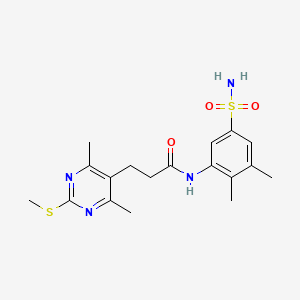

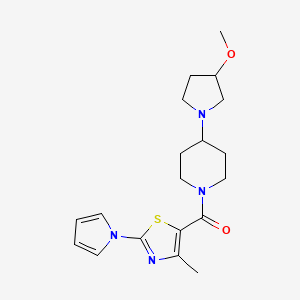

![molecular formula C18H17ClN4O B2493287 3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea CAS No. 1448135-14-5](/img/structure/B2493287.png)

3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea often involves multi-step reactions that start from basic heterocyclic scaffolds, such as imidazopyridines or pyridines. For instance, compounds with structural similarities have been synthesized through reactions involving 2-aminopyridine, aryl ketones, urea, and catalytic amounts of KOH, leading to a variety of heterocyclic compounds, including imidazopyridines and pyrimidin-2-ones (Ladani et al., 2009). Such processes typically involve cyclization steps that contribute to the formation of the core imidazo[1,2-a]pyridine structure.

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by the presence of fused heterocyclic rings, which are essential for their chemical behavior and biological activity. X-ray diffraction studies and density functional theory (DFT) calculations have been employed to understand the geometric and electronic structures of these compounds. For example, structural elucidation through 1H NMR, 13C NMR, and FT-IR spectroscopy has confirmed the formation of the desired heterocyclic frameworks (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound and similar compounds often involves interactions at the imidazo[1,2-a]pyridine moiety, facilitating various chemical transformations. These reactions can lead to the formation of diverse derivatives with potential applications in drug development and material science. For example, the introduction of substituents at different positions of the imidazo[1,2-a]pyridine ring has been achieved through nucleophilic aromatic substitution and cross-coupling reactions (Bazin et al., 2013).

Applications De Recherche Scientifique

Synthesis and Biological Applications

- Synthesis and Antimicrobial Activities : Studies have explored the synthesis of compounds related to "3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea" through reactions with different aryl ketones, leading to the creation of chalcones, oxopyrimidines, and thiopyrimidines. These compounds demonstrated significant antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Ladani et al., 2009), (Joshi et al., 2012).

Material Science and Electrooptic Applications

- Optoelectronic Device Fabrication : Research on novel chalcone derivatives, including "3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one," a compound with a structure similar to the one , revealed significant electrooptic properties. Such materials exhibit high second and third harmonic generation values, indicating their potential applications in optoelectronic device fabrications (Shkir et al., 2018).

Drug Discovery and Medicinal Chemistry

- Anticancer Agents : The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and their evaluation as anticancer agents highlighted the significance of similar structures in medicinal chemistry. These compounds showed potent antiproliferative effects against various cancer cell lines, with certain derivatives demonstrating inhibitory activities comparable to established drugs (Feng et al., 2020).

Chemical Synthesis

- Efficient Synthesis Methods : Innovative synthesis approaches for imidazo[1,2-a]pyridines and related structures have been developed, emphasizing the importance of such compounds in chemical research. These methods include tandem carbamoyl chloride amination and palladium-catalyzed intramolecular urea cyclization, providing high-throughput access to diverse heterocyclic systems (Lach & Koza, 2012), (Wang et al., 2022).

Orientations Futures

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new drugs based on this scaffold, especially for treating tuberculosis . Therefore, the future direction may involve further exploration and development of imidazo[1,2-a]pyridine derivatives for various therapeutic applications .

Mécanisme D'action

Target of Action

The compound contains an imidazo[1,2-a]pyridine moiety , which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Compounds with this moiety have a wide range of applications in medicinal chemistry . .

Biochemical Pathways

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c19-13-4-3-5-14(10-13)21-18(24)23(15-7-8-15)12-16-11-20-17-6-1-2-9-22(16)17/h1-6,9-11,15H,7-8,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCXVSKTSUCNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

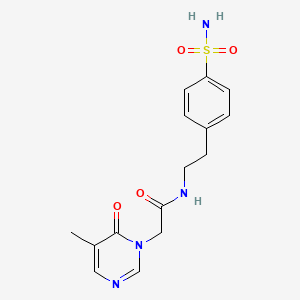

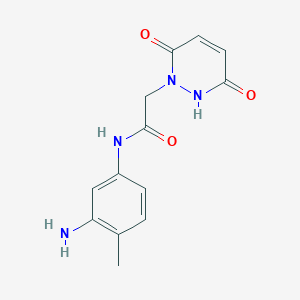

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

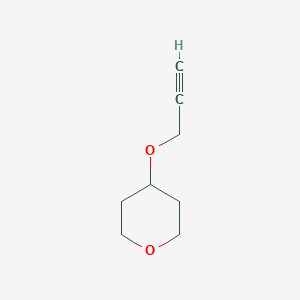

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

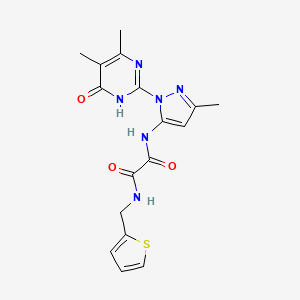

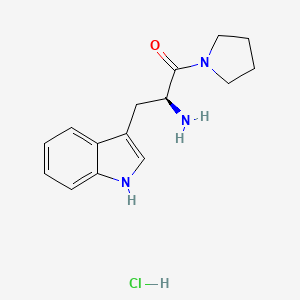

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)